(1S)-(-)-(10-Camphorsulfonyl)imine
(1S)-(-)-(10-Camphorsulfonyl)imine
Brand Name:
Vulcanchem
CAS No.:
60886-80-8
VCID:
VC0018199
InChI:
InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10+/m0/s1
SMILES:
CC1(C2CCC13CS(=O)(=O)N=C3C2)C
Molecular Formula:
C10H15NO2S
Molecular Weight:
213.30 g/mol
(1S)-(-)-(10-Camphorsulfonyl)imine
CAS No.: 60886-80-8
Cat. No.: VC0018199
Molecular Formula: C10H15NO2S
Molecular Weight: 213.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60886-80-8 |
|---|---|
| Molecular Formula | C10H15NO2S |
| Molecular Weight | 213.30 g/mol |
| IUPAC Name | (1S,7S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide |
| Standard InChI | InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10+/m0/s1 |
| Standard InChI Key | ZAHOEBNYVSWBBW-OIBJUYFYSA-N |
| Isomeric SMILES | CC1([C@H]2CC[C@]13CS(=O)(=O)N=C3C2)C |
| SMILES | CC1(C2CCC13CS(=O)(=O)N=C3C2)C |
| Canonical SMILES | CC1(C2CCC13CS(=O)(=O)N=C3C2)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator